molecular formula C9H17NO2 B2744084 N-Boc-(+/-)-3-aminobutene CAS No. 267668-37-1

N-Boc-(+/-)-3-aminobutene

Cat. No.: B2744084
CAS No.: 267668-37-1
M. Wt: 171.24
InChI Key: KIFRIUDSLUQLOC-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-aminobutene is a tert-butoxycarbonyl (Boc)-protected amine derivative featuring an alkene functional group. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. The Boc group serves to protect the amine during multi-step reactions, while the alkene moiety offers reactivity for cycloadditions, polymerizations, or cross-coupling strategies.

Properties

IUPAC Name

tert-butyl N-but-3-en-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRIUDSLUQLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-aminobutene typically involves the reaction of 3-aminobutene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc group enhances the stability of the amine while allowing selective reactivity. For example:

  • Alkylation : The compound reacts with alkyl halides to form N-alkylated derivatives. In a study using α-(N-carbamoyl)alkylcuprates, N-Boc-3-aminobutene underwent alkylation to yield α-(N-carbamoyl) allenes, followed by AgNO₃-promoted cyclization to enantioenriched N-alkyl-3-pyrrolines .

Reaction Reagents/Conditions Product Yield
Alkylation with propargyl mesylatesα-(N-carbamoyl)alkylcuprates, AgNO₃N-Alkyl-3-pyrrolines70–85%

Cyclization Reactions

The alkene group facilitates intramolecular cyclizations:

  • AgNO₃-Mediated Cyclization : AgNO₃ promotes cyclization of α-(N-carbamoyl) allenes (derived from N-Boc-3-aminobutene) to form 3-pyrrolines, which are valuable in alkaloid synthesis .

  • Cascade Reactions : Reaction with alkyllithiums and electrophiles triggers cascade processes involving the alkene and Boc-protected amine, yielding complex heterocycles .

Deprotection of the Boc Group

The Boc group is cleaved under acidic or thermal conditions:

  • Thermal Deprotection : Continuous flow systems at 150°C in methanol selectively remove the Boc group without affecting ester functionalities .

  • Acid-Catalyzed Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane quantitatively cleaves the Boc group, yielding the free amine .

Method Conditions Efficiency
Thermal (MeOH)150°C, 30 min residence time>90%
Acidic (TFA)25°C, 1–2 hQuantitative

Coupling Reactions

  • Rhodium-Catalyzed Coupling : N-Boc-3-aminobutene couples with arylboroxines under rhodium catalysis to form secondary benzamides. This reaction tolerates electron-deficient and sterically hindered substrates .

Substrate Catalyst Product Yield
ArylboroxinesRhCl₃Secondary benzamides70–95%

Reductive Amination

While not directly reported for N-Boc-3-aminobutene, analogous Boc-protected amines undergo reductive amination with aldehydes using sodium triacetoxyborohydride (STAB) and (Boc)₂O to form secondary amines. This method avoids lactamization side reactions .

Electrophilic Additions

The alkene participates in electrophilic additions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield saturated N-Boc-3-aminobutane derivatives.

  • Epoxidation : Reaction with m-CPBA forms epoxides, which are intermediates for further functionalization.

Key Stability Considerations:

  • Thermal Stability : The Boc group remains intact below 150°C but decomposes rapidly at higher temperatures .

  • Chemical Stability : Resists nucleophiles and bases but is labile to strong acids (e.g., TFA) .

Scientific Research Applications

Synthesis of N-Boc-(+/-)-3-Aminobutene

The synthesis of this compound typically involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group, which enhances stability and solubility. Various methods have been developed to synthesize this compound efficiently, often focusing on minimizing the use of hazardous reagents.

Table 1: Synthesis Methods Overview

MethodKey FeaturesYield (%)
Arndt–Eistert homologationTraditional method, hazardous reagentsLow
Cyanation reactionToxicity concerns with cyanide usageModerate
Wittig-type olefinationSafer alternative, high yield potentialHigh

Recent studies emphasize a safer approach using Wittig-type olefination to generate key intermediates, leading to higher yields and reduced toxicity risks associated with traditional methods .

Biological Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the field of peptide synthesis. Its structural properties allow it to mimic natural amino acids, making it valuable for developing peptidomimetics.

Case Study: Peptidomimetics Development

One notable application is in the synthesis of β3-amino acids, which are known for their stability against enzymatic degradation. For instance, a somatostatin analogue composed solely of β3-amino acids demonstrated significant biological activity and receptor affinity, highlighting the potential of this compound in therapeutic applications .

Pharmaceutical Applications

The compound has been utilized in the formal synthesis of complex natural products and pharmaceuticals. Its derivatives play a vital role in creating intermediates for antibiotic synthesis and other therapeutic agents.

Table 2: Pharmaceutical Applications Overview

ApplicationDescriptionExample Products
Antibiotic SynthesisKey intermediate for antibiotic compoundsLeucyl-3-epi-deoxynegamycin
Peptide AntibioticsBuilding blocks for peptide-based drugsTAN-1057A/B
Alkaloid SynthesisPrecursors for various alkaloidsConiceine, (−)-coniine

The ability to convert this compound into various derivatives facilitates the total synthesis of complex molecules like sedum alkaloids and piperidine derivatives .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-aminobutene primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Group Analysis

The table below compares N-Boc-(+/-)-3-aminobutene with three related Boc-protected amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Purity Availability
This compound Not reported Not reported Boc-protected amine, alkene Unknown Discontinued
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide C14H26N2O3 270.37 Boc-amine, dimethylamide, alkene ≥95% Discontinued
N-Boc-(+/-)-3-aminohexanal C11H21NO3 215.29 Boc-amine, aldehyde ≥95% Discontinued
Key Observations:
  • Functional Groups: The alkene in this compound enables reactivity in conjugate additions or Diels-Alder reactions, whereas the aldehyde in N-Boc-3-aminohexanal supports nucleophilic additions or oxidations .
  • Molecular Weight: N-Boc-3-aminohexanal has the lowest molecular weight (215.29 g/mol), likely due to its shorter carbon chain and lack of complex substituents .
  • Purity: Both analogs (≥95% purity) meet standard laboratory-grade specifications, suggesting similar quality benchmarks for N-Boc-3-aminobutene if synthesized .

Reactivity and Stability

  • Alkene vs. Aldehyde Reactivity: The alkene in N-Boc-3-aminobutene may undergo electrophilic additions or participate in transition-metal-catalyzed reactions (e.g., Heck coupling). In contrast, the aldehyde in N-Boc-3-aminohexanal is prone to nucleophilic attacks (e.g., Grignard additions) or oxidation to carboxylic acids .
  • Boc Group Stability :

    • All compounds share acid-labile Boc protection, which is cleaved under acidic conditions (e.g., trifluoroacetic acid). Stability under basic or neutral conditions is typical for Boc-protected amines .
  • Thermal Stability: Analogous Boc-protected amines decompose at elevated temperatures (80–90°C), releasing hazardous gases like CO and NOx . This suggests similar storage requirements for N-Boc-3-aminobutene.

Biological Activity

N-Boc-(+/-)-3-aminobutene is a derivative of 3-aminobutene that has garnered attention due to its biological activity and potential applications in medicinal chemistry. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, is significant in the synthesis of various biologically active molecules, particularly in the context of peptide synthesis and drug development.

Synthesis and Properties

The synthesis of this compound typically involves the protection of the amino group to enhance stability and facilitate further chemical modifications. Recent studies have demonstrated efficient methods for synthesizing enantiopure N-Boc-β3-amino acid methyl esters, which can include derivatives like this compound. These methods often utilize safer reagents and conditions compared to traditional approaches, thereby improving yield and reducing environmental impact .

Biological Activity

This compound exhibits various biological activities that are relevant for pharmaceutical applications:

  • Peptidomimetic Properties : Compounds containing β3-amino acids, such as this compound, have been shown to mimic natural peptides effectively. For instance, a somatostatin analogue composed solely of β3-amino acids demonstrated significant biological activity with micromolar affinity for human receptors .
  • Antimicrobial Activity : Research has indicated that derivatives of this compound can be utilized in the development of novel antimicrobial agents. For example, studies on lipophilic conjugates of vancomycin have highlighted the potential of these compounds in targeting antibiotic-resistant bacteria .
  • Stability and Bioavailability : The incorporation of the Boc group enhances the stability of the amino acid against peptidases, which may improve oral bioavailability. This characteristic is crucial for drug development, particularly for compounds intended for oral administration .

Case Studies

Several studies illustrate the practical applications and effectiveness of this compound in biological contexts:

  • Synthesis of Peptide Antibiotics : A study demonstrated the use of this compound derivatives in synthesizing peptide antibiotics such as TAN-1057A/B. The intermediates derived from this compound were crucial for achieving high yields in the total synthesis of these antibiotics .
  • Drug Development Initiatives : Research efforts have focused on synthesizing sulfonamide derivatives using this compound as a key intermediate. These derivatives exhibited promising biochemical properties that could lead to new therapeutic agents targeting various diseases .

Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

Study Biological Activity Application Key Findings
Study 1PeptidomimeticSomatostatin analogue synthesisHigh affinity for human receptors
Study 2AntimicrobialVancomycin derivativesEffective against resistant bacteria
Study 3Drug DevelopmentSulfonamide synthesisPromising biochemical properties

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